3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS 937598-57-7 properties
3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline CAS 937598-57-7 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline , a specialized fluorinated intermediate.
CAS 937598-57-7 | Strategic Fluorination in Drug Design
Executive Summary
In modern medicinal chemistry, 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 937598-57-7) represents a high-value building block designed to address specific metabolic and pharmacokinetic challenges. Unlike simple alkoxy anilines, this scaffold incorporates a 2,2,2-trifluoroethoxy tail, which acts as a robust bioisostere for methoxy or ethoxy groups, significantly blocking oxidative metabolism (O-dealkylation). Concurrently, the 3-fluoro substituent modulates the basicity of the aniline nitrogen and influences the conformational preference of the ether linkage. This guide explores the synthesis, physicochemical properties, and strategic application of this compound in the development of kinase inhibitors and metabolic disease therapeutics.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Data |
| CAS Number | 937598-57-7 |
| IUPAC Name | 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline |
| Molecular Formula | C₈H₇F₄NO |
| Molecular Weight | 209.14 g/mol |
| Appearance | Pale yellow oil or low-melting solid (Predicted) |
| LogP (Predicted) | ~2.3 – 2.6 (Lipophilic) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Less basic than aniline due to F-withdrawal) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (including Fluorines) |
Structural Significance
The molecule features two distinct fluorination motifs:[1][2][3][4][5]
-
Aryl Fluorine (C3): Exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the primary amine and reducing the electron density of the aromatic ring.
-
Trifluoroethoxy Group (C4): A bulky, lipophilic, and metabolically stable ether. The CF₃ group prevents the formation of quinone-imine toxic metabolites often associated with standard 4-alkoxyanilines.
Synthesis & Manufacturing Protocols
The synthesis of CAS 937598-57-7 typically follows a convergent Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction . This route is preferred over direct fluorination due to regioselectivity control.
Experimental Workflow
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Precursor: 3,4-Difluoronitrobenzene (CAS 369-34-6) Reagent: 2,2,2-Trifluoroethanol (TFE) Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Mechanism: The 4-position fluorine in 3,4-difluoronitrobenzene is highly activated toward nucleophilic attack due to the para-nitro group's resonance withdrawal. The 3-fluorine remains intact as it is less activated (meta to nitro).
-
Protocol:
-
Dissolve 3,4-difluoronitrobenzene (1.0 eq) and 2,2,2-trifluoroethanol (1.1 eq) in dry DMF or DMSO.
-
Add K₂CO₃ (1.5 eq) and heat to 60–80°C for 4–6 hours.
-
Monitor by TLC/LCMS for consumption of starting material.
-
Workup: Dilute with water, extract with ethyl acetate. The intermediate is 3-Fluoro-4-(2,2,2-trifluoroethoxy)nitrobenzene .
-
Step 2: Nitro Reduction
Reagent: H₂ / Pd-C (Catalytic Hydrogenation) or Fe / NH₄Cl (Chemical Reduction)
-
Protocol (Hydrogenation):
Synthesis Pathway Diagram[10]
Figure 1: Convergent synthesis route from commercially available 3,4-difluoronitrobenzene.
Applications in Medicinal Chemistry
This intermediate is primarily utilized in the "Hit-to-Lead" and "Lead Optimization" phases of drug discovery. Its specific substitution pattern offers three critical advantages:
A. Metabolic Stability (The "Fluorine Effect")
Standard p-anisidine (4-methoxyaniline) derivatives are prone to O-dealkylation by CYP450 enzymes, leading to rapid clearance and short half-life.
-
Mechanism: The C-F bonds in the trifluoroethoxy group are extremely strong (approx. 116 kcal/mol) and sterically shield the methylene group, effectively blocking the oxidative attack required for dealkylation.
B. Lipophilicity Modulation
The trifluoroethoxy group is significantly more lipophilic than a methoxy group.
-
Benefit: This increases membrane permeability and blood-brain barrier (BBB) penetration without adding excessive molecular weight.
C. Electronic Tuning (pKa)
The 3-fluoro substituent exerts an inductive withdrawal effect on the aniline nitrogen.
-
Effect: This lowers the pKa of the aniline (making it less basic). In kinase inhibitors, this is crucial for tuning the hydrogen bond donor strength of the NH group when binding to the hinge region of the kinase ATP pocket.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) contributions of functional groups.
Documented Patent Usage
This specific intermediate is referenced in patent literature, notably US 2010/0190747 A1 (Takeda Pharmaceutical), where it serves as a building block for fused ring compounds targeting metabolic disorders (e.g., GPR40 agonists for diabetes) and potentially inflammatory pathways [1].
Handling & Safety Profile
While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for fluorinated anilines .
-
Hazard Classification (Inferred):
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3/4).
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation.
-
Specific Target Organ Toxicity: Potential blood toxicity (Methemoglobinemia) typical of anilines.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive.
-
Disposal: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle HF generation.
References
-
Suzuki, H., Fujimoto, T., Yamamoto, T. (2010). Fused Ring Compound and Use Thereof. U.S. Patent Application No. 2010/0190747 A1. Washington, DC: U.S. Patent and Trademark Office.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Sources
- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 2. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline [synhet.com]
